molecular formula C10H19N B13274772 2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine

2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine

Cat. No.: B13274772
M. Wt: 153.26 g/mol
InChI Key: FCKJXJJCCXIWNR-UHFFFAOYSA-N
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Description

2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-(1-bicyclo[2.2.2]octanyl)ethanamine

InChI

InChI=1S/C10H19N/c11-8-7-10-4-1-9(2-5-10)3-6-10/h9H,1-8,11H2

InChI Key

FCKJXJJCCXIWNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC2)CCN

Origin of Product

United States

The Significance of Bridged Bicyclic Systems in Organic and Medicinal Chemistry Research

Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a distinctive three-dimensional structure escholarship.org. This architecture imparts a high degree of rigidity compared to fused or spirocyclic systems escholarship.org. In the realm of medicinal chemistry, this structural pre-organization is of paramount importance.

The introduction of bridged systems into drug candidates can lead to significant improvements in their properties. These scaffolds can enhance metabolic stability and increase solubility, crucial factors for the efficacy and safety of pharmaceuticals core.ac.uk. Furthermore, the defined spatial arrangement of substituents on a bridged framework allows for precise interactions with biological targets, such as enzymes and receptors nasa.gov. This can lead to improved binding affinity and selectivity, key attributes of a successful therapeutic agent. The three-dimensional nature of these systems allows them to mimic complex biological motifs, as seen in the use of bicyclo[2.2.2]octanes to replicate the binding conformation of key amino acid residues nih.gov.

Beyond medicinal applications, bridged bicyclic structures are valuable building blocks in the synthesis of complex natural products and have been explored for use in polymers and materials science google.com. Their rigid nature provides a predictable and stable core for constructing larger, more complex molecules.

The Bicyclo 2.2.2 Octane Scaffold: Unique Structural Rigidity and Its Implications for Chemical Research

The Bicyclo[2.2.2]octane (BCO) scaffold is a saturated bicyclic alkane characterized by a highly symmetrical and rigid cage-like structure. This rigidity stems from the three ethano bridges connecting the two bridgehead carbon atoms. This conformationally constrained framework has several implications for chemical research.

One of the most significant applications of the BCO scaffold is as a bioisostere for aromatic rings, particularly the para-substituted phenyl ring researchgate.net. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing a flat phenyl ring with a three-dimensional BCO scaffold can lead to improved physicochemical properties in drug candidates, such as increased aqueous solubility and enhanced metabolic stability, without sacrificing biological activity researchgate.net.

The well-defined geometry of the BCO core allows for the precise positioning of functional groups in three-dimensional space researchgate.net. This is particularly advantageous in drug design and catalyst development, where the spatial relationship between different parts of a molecule is critical for its function achemblock.com. The synthesis of various substituted BCO derivatives has been an active area of research, with methods developed to introduce functionality at both the bridgehead and bridge positions escholarship.orggoogle.comrsc.org.

Key Properties of the Bicyclo[2.2.2]octane Scaffold
PropertyDescriptionImplication in Research
Structural RigidityThe cage-like structure limits conformational flexibility.Provides a predictable and stable core for molecular design.
Three-DimensionalityOffers a non-planar geometry.Allows for the exploration of three-dimensional chemical space, moving away from "flat" molecules.
BioisosterismCan act as a mimic for aromatic rings.Enables the modification of drug candidates to improve pharmacokinetic properties.
Scaffold for FunctionalizationSubstituents can be placed at specific and defined positions.Facilitates the development of targeted drugs, catalysts, and novel materials.

An Overview of 2 Bicyclo 2.2.2 Octan 1 Yl Ethan 1 Amine As a Focus Compound in Academic Investigations

Strategies for the Construction of the Bicyclo[2.2.2]octane Core Structure

The formation of the bicyclo[2.2.2]octane ring system is a key challenge that has been addressed through various powerful synthetic strategies. These methods range from classic cycloadditions to modern cascade reactions, each offering distinct advantages in terms of efficiency and stereocontrol.

Diels-Alder Reaction Pathways for Bicyclo[2.2.2]octane Ring Formation

The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most important and widely used methods for constructing the bicyclo[2.2.2]octane core. arkat-usa.org This reaction typically involves the union of a substituted 1,3-cyclohexadiene (B119728) (the diene) with a dienophile to form the bicyclic system. nih.gov

Research has demonstrated both intermolecular and intramolecular variants of this reaction. In one approach, the Lewis acid-mediated Diels-Alder reaction between a 5-substituted 1,3-cyclohexadiene and a dienophile like methacrolein (B123484) is a key step. nih.gov While Lewis acids are often used catalytically, the presence of certain functional groups, such as an amide on the diene, may necessitate stoichiometric amounts of the catalyst, with ytterbium trichloride (B1173362) proving effective. nih.gov Another powerful strategy involves a double Diels-Alder cycloaddition of maleic anhydride, acting as a dienophile, onto a 2H-pyran-2-one core, which proceeds through a bicyclic bridged lactone intermediate. arkat-usa.org

Nature-inspired strategies have also been employed, utilizing an intramolecular [4+2] cycloaddition to construct sterically congested bicyclo[2.2.2]octane systems. This approach can efficiently establish multiple all-carbon quaternary stereogenic centers in a single step. nih.gov A recent review of Diels-Alder reactions in natural product synthesis highlights its continued importance, for instance, in reacting a diene with an acrolein dienophile to build the bicyclo[2.2.2]octane motif. rsc.org

Table 1: Examples of Diels-Alder Reactions for Bicyclo[2.2.2]octane Core Synthesis
DieneDienophileKey Conditions/CatalystOutcomeReference
5-Substituted 1,3-cyclohexadieneMethacroleinYtterbium trichloride (stoichiometric)Forms the core bicyclo[2.2.2]octane aldehyde. nih.gov
2H-pyran-2-one derivativesMaleic anhydrideThermal [4+2] cycloadditionDouble Diels-Alder cycloaddition yields bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydrides. arkat-usa.org
Polyene precursor derived from cyclohexadienoneInternal alkeneThermal (80 °C, toluene)Intramolecular cycloaddition to form a complex polycyclic system containing the bicyclo[2.2.2]octane core. nih.gov
Tetrahydrocarbazolone-derived dieneAcroleinNot specifiedConstruction of the bicyclo[2.2.2]octane motif for alkaloid synthesis. rsc.org

Tandem Processes and Cascade Reactions in Bicyclo[2.2.2]octane Skeleton Synthesis

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, offer an elegant and efficient route to complex molecules like bicyclo[2.2.2]octanes. arkat-usa.org These processes reduce reaction steps, minimize waste, and can create multiple stereogenic centers simultaneously. arkat-usa.org

One notable strategy is a palladium-catalyzed cascade reaction involving C-C bond cleavage, vinylation, and a Mizoroki-Heck reaction to access densely functionalized bicyclo[2.2.2]octane frameworks. nih.gov This method has been applied to the total synthesis of natural products, demonstrating its utility in complex settings. nih.gov Another powerful approach is an organocatalyzed tandem reaction that provides rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent yields and enantioselectivities under mild, metal-free conditions. rsc.orgrsc.org

Cascade reactions under polar conditions, such as the intramolecular double Michael reaction, have also been successfully employed to overcome stereoselective challenges encountered in some intramolecular Diels-Alder approaches. arkat-usa.org Furthermore, a one-pot cascade process involving an amino acid, an α,β-unsaturated ketone, and a subsequent decarboxylative-Mannich sequence has been developed to efficiently produce functionalized bicyclo[2.2.2]octan-2-one scaffolds. acs.org

Table 2: Selected Tandem and Cascade Reactions for Bicyclo[2.2.2]octane Synthesis
Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
C-C Cleavage/Vinylation/Mizoroki-Heck CascadeDihydroxylated pinene derivatives, gem-dichloroalkenesPd(OAc)₂, XantphosDensely functionalized bicyclo[2.2.2]octanes nih.gov
Organocatalytic Asymmetric Tandem Annulation3-Nitroindoles, 7-oxo-5-heptenalsCinchona-square amide and D-prolineBicyclo[2.2.2]octane derivatives with quaternary bridgehead carbon researchgate.net
Intramolecular Double Michael ReactionEnone precursorsLiN(TMS)₂Stereoselective formation of polycyclic systems containing the bicyclo[2.2.2]octane skeleton arkat-usa.org
Formal [4+2] and Decarboxylative-Mannich Sequenceα,β-Unsaturated ketones, amino acidsOne-pot cascadeFunctionalized bicyclo[2.2.2]octan-2-ones acs.org

Approaches Involving Propellane Intermediates in Bicyclic Synthesis

Propellanes are a class of compounds featuring three rings sharing a common C-C bond. Those containing a bicyclo[2.2.2]octene unit represent unique synthetic targets and can serve as intermediates for more complex structures. rsc.orgnih.gov The synthesis of these strained systems often involves a sequence of reactions, with the Diels-Alder reaction and ring-closing metathesis (RCM) as key steps. rsc.orgsemanticscholar.org

A common strategy begins with a [4+2] cycloaddition to form a bicyclo[2.2.2]octene derivative, which is then functionalized, for example, by C-allylation. rsc.org The subsequent RCM of the introduced allyl groups closes the third ring, yielding the propellane structure. nih.gov This methodology has been used to synthesize propellanes that are structurally similar to bioactive molecules, suggesting the potential for creating novel therapeutic agents. nih.govsemanticscholar.org The stability of the bicyclo[2.2.2]octene moiety often directs the course of metathesis reactions, favoring RCM to form the propellane over other potential pathways. nih.gov

Sequential Michael Additions for Bicyclo[2.2.2]octan-2-one Precursors

The sequential double Michael addition provides a direct and effective route to bicyclo[2.2.2]octan-2-one derivatives, which are versatile precursors for further functionalization. researchgate.netsci-hub.box This reaction typically involves the reaction of a cross-conjugated dienolate anion, often derived from a substituted cyclohexenone, with a Michael acceptor such as methyl acrylate (B77674) or a vinyl ketone. researchgate.net

The process unfolds through a sequential mechanism where the enolate engages in two consecutive Michael additions, ultimately forming the bicyclic carbon skeleton. sci-hub.box This method has been adapted for undergraduate organic chemistry labs due to its interesting mechanism and the dramatic structural change from reactants to product. sci-hub.box The reaction conditions, particularly the absence of amines when using vinyl ketones, can be critical for success. researchgate.net This strategy has also been incorporated into solid-phase synthesis protocols, allowing for the creation of libraries of bicyclo[2.2.2]octane derivatives. thieme-connect.com

Introduction and Functionalization of the Amine Moiety in Bicyclo[2.2.2]octane Systems

Once the bicyclo[2.2.2]octane core is established, the next critical step is the introduction of the desired amine functionality. Reductive amination is a primary method for achieving this transformation, converting carbonyl precursors into the target amines.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a powerful and widely used method for forming C-N bonds. The process typically involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This strategy is highly applicable to the synthesis of bicyclo[2.2.2]octane amines from their corresponding carbonyl precursors.

In the context of combinatorial chemistry, tandem Michael addition reactions to form bicyclo[2.2.2]octane ketones have been directly followed by reductive amination to generate a wide variety of functionalized bicyclo[2.2.2]octanes. thieme-connect.comrsc.org This orchestrated multi-step sequence, often employing polymer-supported reagents, allows for the efficient production of amine libraries without the need for chromatographic purification. rsc.org

For the specific synthesis of this compound, a plausible route would start with a precursor such as (bicyclo[2.2.2]octan-1-yl)ethan-1-one. This ketone could then undergo reductive amination with ammonia or a protected ammonia equivalent. The reaction would proceed via the formation of an intermediate imine, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation to yield the target primary amine, this compound.

Oxime Reduction Routes to Bicyclo[2.2.2]octane Amines

A classical and effective method for the synthesis of bicyclo[2.2.2]octane amines is through the reduction of bicyclo[2.2.2]octanone oxime. This process typically involves two main steps: the formation of the oxime and its subsequent reduction.

The initial step is the reaction of bicyclo[2.2.2]octanone with hydroxylamine (B1172632) hydrochloride, usually under acidic conditions, to form the corresponding oxime. Following the oxime formation, the reduction to the amine can be achieved through several methods. Catalytic hydrogenation using palladium-on-carbon (Pd/C) in a solvent like ethanol (B145695) under a hydrogen atmosphere is a common and high-yielding approach, often achieving near-quantitative conversion. Alternatively, chemical reducing agents can also be employed. The final step involves treating the reaction mixture with an acid, such as hydrochloric acid, to isolate the amine as its hydrochloride salt. This route is generally favored for its high yields and relatively low cost, making it suitable for large-scale production.

Metal-mediated reductions of oximes and their derivatives, such as oxime ethers and esters, offer alternative pathways to amines. acs.org For instance, the asymmetric reduction of O-substituted oximes can be achieved using chiral boron catalysts in the presence of borane-tetrahydrofuran (B86392) complex (BH3·THF), providing a route to chiral amines. acs.org

Catalytic Hydrogenation Methods for Amine Formation

Catalytic hydrogenation is a versatile and widely employed method for the synthesis of bicyclo[2.2.2]octane amines, not limited to oxime reduction. This technique can be applied to various precursors, including nitriles and amides.

For industrial-scale production, the catalytic hydrogenation of bicyclo[2.2.2]octanenitrile is a common route. This process begins with the synthesis of the nitrile, which can be achieved through methods like radical cyanation or nucleophilic substitution on a suitable bicyclo[2.2.2]octane derivative. The subsequent hydrogenation of the nitrile to the primary amine is typically carried out using catalysts such as Raney nickel or cobalt under high-pressure hydrogen gas.

Another approach involves the hydrogenation of amides. google.comgoogle.com For example, a dicarboxylic acid derivative of bicyclo[2.2.2]octane can be converted to the corresponding diamide (B1670390). This diamide can then be hydrogenated to the diamine. google.comgoogle.com This transformation can be achieved using heterogeneous catalysis with catalysts like copper-chromium oxide at high pressures and temperatures. google.comgoogle.com Bimetallic catalysts, such as those containing rhodium/rhenium (Rh/Re) or ruthenium/rhenium (Ru/Re), have also shown high efficacy in the hydrogenation of amides under high hydrogen pressure. google.comgoogle.com Homogeneous catalysis using ruthenium complexes is another viable option. google.comgoogle.com

Reductive amination of bicyclo[2.2.2]octanone is a one-pot method that combines the ketone with an ammonia source, such as ammonium (B1175870) acetate, followed by in-situ reduction of the formed imine intermediate. Sodium cyanoborohydride is a common reducing agent for this transformation.

Carbon-Hydrogen (C-H) Arylation in Cyclic and Bicyclic Amine Synthesis

Recent advancements in organic synthesis have focused on the direct functionalization of carbon-hydrogen (C-H) bonds, offering more efficient and atom-economical routes to complex molecules. C-H arylation has emerged as a powerful tool for the synthesis and derivatization of cyclic and bicyclic amines.

Palladium-catalyzed transannular C-H arylation has been successfully applied to various alicyclic amines. nih.gov This methodology allows for the direct introduction of aryl groups at specific C-H bonds within the bicyclic framework, a transformation that is challenging to achieve through classical methods. nih.gov The reaction typically employs a palladium catalyst and a suitable aryl halide. nih.gov This approach has been used to synthesize novel derivatives of pharmaceutically relevant scaffolds. nih.gov Research has shown that this transannular C-H arylation can proceed with high functional group tolerance, accommodating sensitive groups like aryl bromides, unprotected phenols, and aromatic aldehydes. nih.gov

The development of new ligands and catalyst systems continues to expand the scope and efficiency of C-H functionalization reactions in the synthesis of complex amines. nih.gov These methods provide a direct route to functionalized bicyclic amines that would otherwise require multi-step synthetic sequences.

Enantioselective Synthesis and Stereocontrol in Bicyclo[2.2.2]octane Amine Production

The synthesis of enantiomerically pure bicyclo[2.2.2]octane amines is of significant interest, particularly for applications in pharmaceuticals and asymmetric catalysis. Several strategies have been developed to achieve high levels of stereocontrol.

One approach involves the use of chiral organocatalysts in cycloaddition reactions to construct the bicyclo[2.2.2]octane core with high enantioselectivity. rsc.org For instance, a tandem reaction can provide access to bicyclo[2.2.2]octane-1-carboxylates in good yields and with excellent enantioselectivities under metal-free conditions. rsc.org The resulting carboxylate can then be converted to the desired amine.

Another strategy utilizes a formal [4+2] cycloaddition between an α'-ethoxycarbonyl cyclohexenone and a nitroolefin, catalyzed by a chiral organocatalyst, to produce bicyclo[2.2.2]octane intermediates with high enantiomeric excess (ee). The nitro group in the intermediate is subsequently reduced to an amine, often through catalytic hydrogenation.

Asymmetric synthesis can also be achieved through the resolution of racemic mixtures. For example, enantiomerically pure (1R,4R)-bicyclo[2.2.2]octa-2,5-dione can be obtained through fractional recrystallization of its dihydrazone with a chiral auxiliary. acs.org This resolved diketone can then serve as a starting material for the synthesis of chiral bicyclo[2.2.2]octane derivatives.

The development of chiral ligands for transition metal-catalyzed reactions has also proven effective. C2-symmetric bicyclo[2.2.2]octadienes have been used as chiral ligands in rhodium-catalyzed asymmetric arylations, leading to the synthesis of diarylmethylamines with high enantioselectivity. acs.orgscilit.com

Process Development and Scalability Considerations for Bicyclo[2.2.2]octane Amine Synthesis

The transition from laboratory-scale synthesis to industrial production of bicyclo[2.2.2]octane amines requires careful consideration of process development and scalability. Factors such as cost of starting materials, reaction efficiency, safety, and environmental impact become paramount.

For large-scale synthesis, methods that utilize readily available and inexpensive starting materials are preferred. Catalytic hydrogenation, for example, is often chosen for bulk production due to its high efficiency and the relatively low cost of catalysts and hydrogen gas. The choice between different synthetic routes often involves a trade-off between yield, stereoselectivity, and cost. While enantioselective methods using chiral catalysts may be necessary for pharmaceutical applications, less selective but more cost-effective methods like oxime reduction might be suitable for other purposes.

The scalability of a synthetic route also depends on the reaction conditions. Processes that require high pressures, high temperatures, or the use of hazardous reagents may present challenges for large-scale implementation. google.comgoogle.com Therefore, the development of milder and safer reaction conditions is an ongoing area of research.

Reduction Pathways Facilitated by the Amine Group

The primary amine of this compound is in a reduced state; however, the synthesis of this and related amine derivatives relies heavily on reduction pathways of various precursor functional groups. These reductions are fundamental to installing the amine functionality onto the bicyclo[2.2.2]octane scaffold.

One common strategy involves the reduction of amides. For example, diamides derived from bicyclo[2.2.2]octane-1,4-dicarboxyl chloride can be effectively reduced to the corresponding diamines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). google.com Patents related to bicyclo[2.2.2]octane derivatives also describe the transformation of amides to amines via hydrogenation or treatment with reagents such as LiAlH₄ or lithium borohydride. google.comarkat-usa.org Similarly, bis(succinimide) derivatives of the bicyclo[2.2.2]octene system can be reduced with LiAlH₄ to yield fused pyrrolidine (B122466) rings.

Another key pathway is the reduction of nitro group precursors. The Henry reaction can be used to install a nitroalkene group onto the bicyclo[2.2.2]octane core, which is subsequently reduced to the primary amine using reagents like lithium borohydride and chlorotrimethylsilane. researchgate.net Furthermore, the reduction of Schiff bases, formed by the condensation of an amine with a ketone or aldehyde, provides another route to amine derivatives on this scaffold. google.com

Table 2: Common Reduction Reactions for Synthesizing Bicyclo[2.2.2]octane Amines This table is interactive and can be sorted by clicking on the headers.

Precursor Functional Group Reducing Agent(s) Product Functional Group Ref
Amide/Imide Lithium Aluminum Hydride (LiAlH₄) Amine google.com
Amide Hydrogenation / LiBH₄ Amine google.comarkat-usa.org
Nitroalkene Lithium Borohydride / Me₃SiCl Amine researchgate.net
Schiff Base Sodium Borohydride (NaBH₄) Amine google.com

Formation of Functionalized Bicyclo[2.2.2]octane Intermediates

The synthesis of the bicyclo[2.2.2]octane core itself, often highly functionalized, is frequently accomplished through cycloaddition reactions. The Diels-Alder reaction is a cornerstone method for constructing this bicyclic system. google.com For instance, the reaction of 5-substituted 1,3-cyclohexadienes with dienophiles like methacrolein, often catalyzed by Lewis acids, directly yields the bicyclo[2.2.2]octane aldehyde core. researchgate.net This approach allows for the strategic placement of functional groups that can be elaborated into the desired sidechains. researchgate.net

Once the core is formed, further functionalization can be achieved through various synthetic strategies. The Henry reaction, involving the addition of a nitroalkane to an aldehyde, has been used to introduce a nitro group that serves as a precursor to the amine functionality. researchgate.net Asymmetric synthesis methodologies have been developed to produce highly functionalized and optically active bicyclo[2.2.2]octene derivatives, which are versatile chiral building blocks for complex natural products. google.com Additionally, the formation of 4-aminobicyclo[2.2.2]octan-2-ones can be achieved in a one-pot reaction from benzylidene acetone (B3395972) and ammonium thiocyanates, demonstrating a complex cascade that builds the functionalized core. google.com The development of asymmetric rotators with a 1,4-bis(ethynyl)bicyclo[2.2.2]octane core highlights the scaffold's utility in creating advanced materials, with functionalization achieved through nucleophilic addition and subsequent deprotection steps.

Derivatization Strategies for Amine Functionality in Bicyclo[2.2.2]octane Systems

The primary amine in this compound is a versatile handle for a wide range of derivatization strategies, enabling the synthesis of diverse molecular structures.

A fundamental reaction of primary amines is their conversion into amides. This is readily achieved by reacting the amine with acylating agents such as isoamyl acid chloride, a transformation used in the synthesis of bicyclo[2.2.2]octane-based mimics of nuclear receptor binding motifs. researchgate.net

Deamination provides another route for functional group transformation. Bicyclo[2.2.2]octan-2-yl-amines have been shown to undergo deamination in acetic acid using nitrous acid. arkat-usa.org This reaction proceeds through diazo-intermediates that fragment to form classical carbonium ions, which can then be trapped by solvent or undergo rearrangement, leading to a mixture of substitution and elimination products. arkat-usa.org

The amine group can also be derivatized for analytical purposes. In high-performance liquid chromatography (HPLC), specific tagging or derivatization of the amino group is a common strategy to improve chromatographic properties and enhance detection sensitivity for the enantioselective resolution of bicyclo[2.2.2]octane-based amino acids. In the field of catalysis, related bicyclic diamines, such as 1,2-diaminobicyclo[2.2.2]octane (DABO), have been synthesized and used as chiral ligands. These diamines can undergo double reductive condensation with aldehydes to build new chiral ligands that are effective in asymmetric copper-catalyzed Henry reactions.

Table 3: Selected Derivatization Reactions of the Amine Group in Bicyclo[2.2.2]octane Systems This table is interactive and can be sorted by clicking on the headers.

Reaction Type Reagent(s) Product Type Application Ref
Acylation Isoamyl acid chloride Amide Synthesis of Biomimics researchgate.net
Deamination Nitrous Acid Alcohols, Alkenes Functional Group Interconversion arkat-usa.org
Reductive Condensation Aldehydes Secondary/Tertiary Amines Chiral Ligand Synthesis
"Tagging" Derivatizing Agents Substituted Amines Analytical Separation (HPLC)

Advanced Characterization Techniques for 2 Bicyclo 2.2.2 Octan 1 Yl Ethan 1 Amine and Its Analogues

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of bicyclo[2.2.2]octane derivatives, offering non-destructive analysis of their molecular structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the bicyclic cage and the ethanamine side chain.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the bicyclic system and the ethylamine (B1201723) group. The bicyclo[2.2.2]octane cage, due to its high symmetry, typically displays broad, overlapping multiplets for its methylene (B1212753) (-CH₂-) and bridgehead (-CH) protons. For the parent bicyclo[2.2.2]octane, these signals appear around 1.55 ppm. In this compound, the protons on the ethyl bridge (-CH₂CH₂N-) would appear as distinct triplets, with the methylene group adjacent to the nitrogen atom shifted further downfield due to the electron-withdrawing effect of the amine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information on the carbon skeleton. Extensive studies on various bicyclo[2.2.2]octane derivatives have established characteristic chemical shifts. cdnsciencepub.comcdnsciencepub.com The spectrum of this compound would feature signals for the quaternary bridgehead carbon attached to the ethyl group, the other bridgehead methine carbon, the six equivalent methylene carbons of the cage, and the two distinct carbons of the ethanamine side chain. The carbon adjacent to the nitrogen atom (C-1 of the ethanamine chain) would be the most deshielded of the aliphatic side-chain carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Off-Resonance)
Quaternary C (bridgehead)30-35Singlet (s)
Methine CH (bridgehead)25-30Doublet (d)
Methylene CH₂ (cage)24-28Triplet (t)
Methylene CH₂ (side chain, adjacent to cage)38-42Triplet (t)
Methylene CH₂ (side chain, adjacent to NH₂)42-46Triplet (t)
Note: Values are estimated based on data from analogous bicyclo[2.2.2]octane derivatives. cdnsciencepub.comakjournals.comlew.ro

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its aliphatic C-H bonds and the N-H bonds of the primary amine.

Key expected absorption bands include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H stretching vibrations of the methylene groups in the bicyclic core and the ethyl side chain.

N-H Bending: A medium to strong band is expected in the 1590-1650 cm⁻¹ region due to the scissoring vibration of the -NH₂ group.

C-N Stretching: A weaker absorption in the 1000-1250 cm⁻¹ range is characteristic of the C-N bond stretching.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
N-HAsymmetric & Symmetric Stretch3300-3500Medium
C-H (sp³)Stretch2850-2960Strong
N-HBend (Scissoring)1590-1650Medium-Strong
C-NStretch1000-1250Weak-Medium
Note: Frequencies are based on standard functional group correlation tables and spectra of related amines.

Mass spectrometry is essential for determining the molecular weight and obtaining information about the structure through fragmentation patterns. For this compound (molar mass: 153.28 g/mol ), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental composition.

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 153. Fragmentation would likely involve the loss of the amine group or cleavage of the ethyl side chain. A prominent peak might be observed at m/z 124, corresponding to the loss of the ethylamine side chain fragment (-CH₂NH₂). Another characteristic fragmentation pathway for primary amines is the alpha-cleavage, which would result in a stable iminium ion.

Predicted mass spectrometry data for the hydrochloride salt shows expected adducts in electrospray ionization (ESI) mode. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound

AdductPredicted m/z
[M+H]⁺154.1590
[M+Na]⁺176.1410
[M+K]⁺192.1149
Data sourced from predicted values for the hydrochloride salt. uni.lu

X-ray Crystallography for Solid-State Structure Determination and Isomer Distinction

Single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state. This technique is invaluable for confirming the connectivity of the bicyclo[2.2.2]octane framework and the attached side chain. For analogues that may exist as different isomers (e.g., endo/exo isomers in substituted systems), X-ray crystallography is the definitive method for distinction. nih.gov

While no crystal structure for this compound itself is publicly available, the methodology would involve growing a suitable single crystal, often from a salt form like the hydrochloride, and analyzing its diffraction pattern. The resulting structural data would include precise bond lengths, bond angles, and torsional angles, confirming the rigid, cage-like structure of the bicyclo[2.2.2]octane moiety.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are crucial for assessing the purity of this compound and for separating it from reaction byproducts or potential isomers.

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is well-suited for analyzing the volatility and purity of the free base form of the compound. The retention time provides a metric for identification, while the peak area corresponds to its relative concentration. GC-MS allows for the separation of components in a mixture followed by their individual mass analysis, aiding in the identification of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, particularly for the salt forms of the amine which are less volatile. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with additives like trifluoroacetic acid to improve peak shape), is a common method for analyzing amines. The retention time and peak purity can be determined using a UV or evaporative light scattering detector (ELSD). For analogues with chiral centers, chiral HPLC columns can be employed to separate enantiomers.

Computational and Theoretical Studies on 2 Bicyclo 2.2.2 Octan 1 Yl Ethan 1 Amine and Its Congeners

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the mechanisms of chemical reactions involving bicyclic compounds. For derivatives of bicyclo[2.2.2]octane, DFT calculations can predict reaction pathways, transition states, and the energies of intermediates, thereby providing a detailed understanding of reaction kinetics and thermodynamics. chemrxiv.orgacs.org

In the context of reactions involving 2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine, DFT could be employed to study a variety of transformations, such as N-alkylation, acylation, and oxidation. By modeling the potential energy surface of a given reaction, researchers can identify the most likely mechanistic pathways. For instance, in a hypothetical reaction with an electrophile, DFT calculations could determine whether the reaction proceeds via a concerted or a stepwise mechanism. The calculated activation energies for each step would reveal the rate-determining step of the reaction.

A theoretical investigation into the reaction of a bicyclic amine with an epoxide, for example, could be performed at a specific level of theory, such as B3LYP/6-31G(d), to analyze the regiochemistry of the epoxide ring-opening. researchgate.net Such calculations would provide insights into the electronic and steric factors that govern the reaction's outcome.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of a Bicyclic Amine

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate-5.7
4Transition State 2+10.1
5Products-12.4

This table represents a hypothetical energy profile to illustrate the type of data that can be obtained from DFT calculations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery for predicting the binding mode of a ligand to the active site of a protein. For this compound and its congeners, molecular docking can be used to screen for potential biological targets and to understand the key interactions that govern binding affinity.

The rigid bicyclo[2.2.2]octane scaffold provides a well-defined three-dimensional structure that can be advantageous for fitting into specific binding pockets. Docking simulations can reveal how the amine group and the bicyclic cage of the molecule interact with amino acid residues of a target protein through hydrogen bonds, van der Waals forces, and hydrophobic interactions.

For instance, a docking study of bicyclic amine derivatives against a specific G-protein coupled receptor (GPCR) could identify crucial hydrogen bonding interactions between the amine nitrogen and a key aspartate residue in the receptor's binding site. nih.gov The simulations could also highlight favorable hydrophobic contacts between the bicyclo[2.2.2]octane cage and nonpolar residues lining the active site. These insights are instrumental in guiding the design of more potent and selective ligands.

Table 2: Illustrative Molecular Docking Results for a Bicyclic Amine Ligand

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
GPCR A-8.5Asp113, Tyr256Hydrogen Bond, π-π Stacking
Kinase B-7.2Val34, Leu88Hydrophobic Interaction
Ion Channel C-6.9Ser145, Phe201Hydrogen Bond, Hydrophobic

This table is a representative example of the kind of data generated from molecular docking simulations.

Conformational Analysis and Steric Hindrance within the Bicyclo[2.2.2]octane Cage

The bicyclo[2.2.2]octane cage is a structurally rigid framework with well-defined conformational properties. rsc.org Unlike more flexible acyclic or monocyclic systems, the bicyclo[2.2.2]octane moiety has limited conformational freedom, which can be a desirable feature in the design of molecules with specific three-dimensional shapes. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to perform a detailed conformational analysis of this compound and its derivatives.

These analyses can determine the preferred spatial arrangement of the ethanamine side chain relative to the bicyclic cage. The rotational barrier around the C-C bond connecting the side chain to the bridgehead carbon can be calculated to understand the dynamics of the molecule. The rigid nature of the bicyclo[2.2.2]octane core significantly influences the presentation of the pharmacophoric amine group to its environment.

Furthermore, the bicyclo[2.2.2]octane structure imparts significant steric hindrance. rsc.org This steric bulk can play a crucial role in molecular recognition by influencing how the molecule fits into a binding site and by restricting access of other molecules to reactive centers. The steric effects of substituents on the bicyclo[2.2.2]octane cage can be quantified using computational models, providing valuable information for understanding structure-activity relationships. rsc.org

Table 3: Calculated Conformational and Steric Parameters for a Bicyclo[2.2.2]octane Derivative

ParameterValueMethod
Dihedral Angle (C-C-C-N)65°B3LYP/6-311+G(d,p)
Rotational Barrier (kcal/mol)3.5MMFF94
Steric Energy (kcal/mol)22.1AM1

This table provides an example of the types of parameters that can be calculated through conformational analysis.

In Silico Structure-Activity Relationship (SAR) Exploration for Bicyclic Amines

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern medicinal chemistry, enabling the prediction of the biological activity of a series of compounds based on their chemical structures. nih.gov For bicyclic amines like this compound, computational SAR approaches can accelerate the discovery of new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating variations in the physicochemical properties of a set of molecules with their observed biological activities. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds. For a series of bicyclic amine derivatives, descriptors such as molecular weight, lipophilicity (logP), and electronic properties can be calculated and used to build a predictive QSAR model.

In addition to QSAR, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for evaluating the drug-like properties of new chemical entities. mdpi.commdpi.com Various computational tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds with favorable pharmacokinetic profiles for further development.

Table 4: Representative In Silico SAR and ADMET Predictions for a Series of Bicyclic Amines

CompoundPredicted IC50 (µM)Predicted logPPredicted BBB Penetration
Derivative 10.522.8High
Derivative 21.253.5Medium
Derivative 30.892.1High

This table illustrates the type of predictive data that can be generated through in silico SAR and ADMET studies.

Q & A

Basic: What are the optimal synthetic routes for 2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine, and how can reaction conditions be systematically optimized?

Answer:
The synthesis of bicyclo[2.2.2]octane derivatives often involves nucleophilic substitution or reductive amination. For example:

  • Substitution reactions (e.g., with alkyl halides) require polar aprotic solvents (e.g., DMF) and bases like NaH to deprotonate the amine .
  • Reductive amination of bicyclo[2.2.2]octan-1-one with ethanolamine can employ sodium cyanoborohydride in methanol under reflux, with pH maintained at ~6–7 for optimal imine formation .
    Optimization strategies :
  • Use high-throughput screening (HTS) to test solvent polarity, temperature (e.g., 25°C vs. 60°C), and catalyst loadings.
  • Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-reduction or dimerization) .

Advanced: How do computational models explain the stability and reactivity of intermediates in deamination reactions of bicyclo[2.2.2]octan-1-amine derivatives?

Answer:
Deamination via nitrous acid or N-phenyltriazenes generates carbocation intermediates. Evidence from isotopic labeling and DFT calculations suggests:

  • Classical vs. non-classical carbocations : Bicyclo[2.2.2]octane-derived carbocations exhibit partial non-classical character due to strain relief, favoring hydride shifts or Wagner-Meerwein rearrangements .
  • Kinetic vs. thermodynamic control : Product distributions (e.g., retained vs. rearranged structures) depend on solvent polarity. In acetic acid, solvent stabilization of classical ions dominates, while ethanol favors rearranged products .
    Methodology :
  • Compare experimental product ratios (GC-MS) with computed activation barriers (Gaussian or ORCA software).
  • Use isotopic labeling (e.g., deuterium at bridgehead carbons) to track rearrangement pathways .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Answer:

  • NMR :
    • ¹H NMR : Bridgehead protons (C1, C3, C5) exhibit distinct splitting patterns (e.g., doublets of doublets) due to J-coupling across the bicyclic framework .
    • ¹³C NMR : Quaternary carbons in the bicyclo[2.2.2]octane core resonate at δ 35–45 ppm, while the ethylamine side chain appears at δ 40–50 ppm .
  • IR : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm amine functionality .
    Validation : Compare experimental data with computed spectra (e.g., ACD/Labs or ChemDraw simulations) .

Advanced: How can conflicting data on biological activity of bicyclo[2.2.2]octane derivatives be resolved?

Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Structural variations : Minor substituent changes (e.g., difluoromethyl vs. methyl groups) alter steric/electronic profiles .
  • Assay conditions : Differences in pH, buffer composition, or cell lines (e.g., HEK293 vs. HeLa) impact target engagement .
    Resolution strategies :
  • Conduct structure-activity relationship (SAR) studies using a congeneric series (e.g., 4-substituted derivatives) .
  • Validate findings across orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Basic: What are the key considerations for designing in vitro toxicity studies for this compound?

Answer:

  • Cell models : Use primary hepatocytes or HepG2 cells to assess metabolic stability and hepatotoxicity .
  • Endpoints : Measure mitochondrial membrane potential (JC-1 assay) and reactive oxygen species (DCFH-DA probe) .
  • Concentration range : Test 0.1–100 µM, referencing derived no-effect levels (DNELs) from EPA databases .

Advanced: How can photocatalytic cycloadditions expand the utility of bicyclo[2.2.2]octane derivatives in drug discovery?

Answer:
Bicyclo[2.2.2]octane sulfonyl chlorides (e.g., {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride) enable:

  • Diversity-oriented synthesis : Photocatalytic [2+2] cycloadditions generate polysubstituted bicyclo[2.1.1]hexanes, mimicking bioactive benzene analogs .
  • Mechanistic insights : EPR spectroscopy identifies radical intermediates, while DFT calculations optimize triplet energy transfer from iridium photocatalysts .
    Applications :
  • Replace flat aromatic cores in kinase inhibitors to improve solubility and reduce off-target effects .

Basic: What analytical methods ensure purity and stability of this compound during storage?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 210 nm) and mobile phase (ACN:water, 70:30) to quantify degradation products (e.g., oxidized amines) .
  • Karl Fischer titration : Monitor moisture content (<0.1% w/w) to prevent hydrolysis .
  • Storage : Store under argon at −20°C in amber vials to prevent photodegradation .

Advanced: How do steric and electronic effects influence the regioselectivity of electrophilic substitutions on bicyclo[2.2.2]octane scaffolds?

Answer:

  • Steric effects : Bridgehead positions (C1, C3, C5) are less accessible, favoring substitutions at the ethylamine side chain .
  • Electronic effects : Electron-donating groups (e.g., -NH₂) activate para positions, while electron-withdrawing groups (e.g., -CF₃) direct electrophiles to meta positions .
    Case study : Nitration of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine yields >90% para-nitro derivative due to inductive effects of -CF₃ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.